molecular formula C25H21ClN2O5 B5500906 Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate

Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate

Cat. No.: B5500906
M. Wt: 464.9 g/mol
InChI Key: XTXKIQOUJULXLZ-PXLXIMEGSA-N
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Description

Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate is a useful research compound. Its molecular formula is C25H21ClN2O5 and its molecular weight is 464.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate is 464.1138995 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitroxide-Mediated Photopolymerization

A study introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter, which decomposes under UV irradiation to generate corresponding radicals. This compound demonstrated efficiency as a conventional photoinitiator and was used in nitroxide-mediated photopolymerization, indicating its application in developing polymeric materials with controlled properties (Guillaneuf et al., 2010).

Polymerization of Methyl Acrylate

Research on the polymerization of methyl acrylate under 60Co γ-ray irradiation with different dithioesters as control agents revealed that the structure of the Z-group in dithioester significantly influences the polymerization behavior. This study contributes to the understanding of 'controlled/living' free-radical polymerization processes, relevant for synthesizing polymers with desired characteristics (Hua et al., 2005).

Synthesis of Schiff Base Derivatives

The synthesis and characterization of methyl 4-(4-aminostyryl) benzoate as a potential precursor in the synthesis of Schiff base derivatives were explored. This compound's characterization suggested its potential as a precursor for forming Schiff base derivatives, which are significant in various chemical reactions and potential material science applications (Mohamad et al., 2017).

Development of Photocrosslinkable Polymers

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties were synthesized and evaluated as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers showed synergistic effects of activity, highlighting their potential in developing new photocrosslinkable materials for industrial applications (Angiolini et al., 1997).

Properties

IUPAC Name

methyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-32-19-13-7-16(8-14-19)15-22(28-23(29)20-5-3-4-6-21(20)26)24(30)27-18-11-9-17(10-12-18)25(31)33-2/h3-15H,1-2H3,(H,27,30)(H,28,29)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKIQOUJULXLZ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.